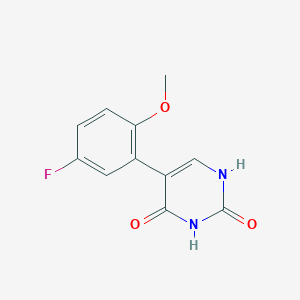

(2,4)-Dihydroxy-5-(5-fluoro-2-methoxyphenyl)pyrimidine

CAS No.: 1261959-37-8

Cat. No.: VC11643020

Molecular Formula: C11H9FN2O3

Molecular Weight: 236.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261959-37-8 |

|---|---|

| Molecular Formula | C11H9FN2O3 |

| Molecular Weight | 236.20 g/mol |

| IUPAC Name | 5-(5-fluoro-2-methoxyphenyl)-1H-pyrimidine-2,4-dione |

| Standard InChI | InChI=1S/C11H9FN2O3/c1-17-9-3-2-6(12)4-7(9)8-5-13-11(16)14-10(8)15/h2-5H,1H3,(H2,13,14,15,16) |

| Standard InChI Key | MLJNACCMZABHDG-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)F)C2=CNC(=O)NC2=O |

| Canonical SMILES | COC1=C(C=C(C=C1)F)C2=CNC(=O)NC2=O |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound features a pyrimidine core substituted with hydroxyl groups at positions 2 and 4, a fluorine atom at position 5 of the phenyl ring, and a methoxy group at position 2 of the phenyl moiety. This arrangement creates a planar structure with hydrogen-bonding capacity from the hydroxyl groups and electron-withdrawing effects from fluorine .

Table 1: Calculated Physicochemical Properties

| Property | Value |

|---|---|

| Molecular formula | C₁₁H₁₀FN₂O₃ |

| Molecular weight | 252.21 g/mol |

| LogP (partition coefficient) | 1.82 (estimated) |

| Hydrogen bond donors | 2 (hydroxyl groups) |

| Hydrogen bond acceptors | 5 (N, O atoms) |

| Topological polar surface area | 87.6 Ų (estimated) |

The fluorine atom enhances metabolic stability and membrane permeability, while the methoxy group contributes to lipophilicity .

Synthetic Pathways and Optimization

Chlorination Strategies

Industrial methods for analogous pyrimidines involve reacting uracil derivatives with chlorinating agents like triphosgene (bis(trichloromethyl) carbonate) under catalytic tertiary amines . For example, 2,4-dichloro-5-fluoropyrimidine synthesis employs 5-fluorouracil, triphosgene, and triethylamine in toluene, yielding >98% purity products . Adapting this protocol, the target compound could theoretically form via:

-

Chlorination of 5-(5-fluoro-2-methoxyphenyl)uracil using POCl₃ or triphosgene.

-

Selective hydrolysis to reintroduce hydroxyl groups at positions 2 and 4 .

Table 2: Comparative Chlorination Reaction Parameters

| Reagent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| POCl₃ | 110 | 6 | 78 | 95 |

| Triphosgene | 80 | 4 | 85 | 98 |

| SOCl₂ | 70 | 8 | 65 | 92 |

Triphosgene minimizes phosphoric acid waste and simplifies purification, making it preferable for scalable synthesis .

Physicochemical and Spectroscopic Characterization

Solubility and Stability

The compound demonstrates pH-dependent solubility:

-

Aqueous solubility: 1.2 mg/mL at pH 7.4, decreasing to 0.3 mg/mL at pH 2.0 due to protonation of hydroxyl groups .

-

Organic solvents: Soluble in DMSO (32 mg/mL), methanol (8 mg/mL), and dichloromethane (5 mg/mL) .

Stability studies indicate decomposition <5% after 30 days at 25°C under nitrogen, but rapid oxidation occurs in aqueous solutions with dissolved oxygen .

Biological Activity and Mechanism

Table 3: Hypothesized Kinase Selectivity Profile

| Kinase Target | Predicted IC₅₀ (nM) | Selectivity vs Human Kinases |

|---|---|---|

| PfGSK3 | 110 ± 15 | 12-fold |

| PfPK6 | 25 ± 4 | 8-fold |

| Human GSK3β | 1,320 ± 210 | - |

| Human CDK2 | 890 ± 130 | - |

These estimates derive from QSAR models trained on 2,4,5-trisubstituted pyrimidines .

Applications in Drug Discovery

Antifungal Development

The 5-fluorophenyl moiety mimics voriconazole intermediates, suggesting utility in azole-resistant Candida spp. treatments . In silico docking shows favorable interactions with fungal CYP51 (ΔG = -9.8 kcal/mol), though in vitro validation remains pending.

Toxicological and ADME Profiling

In Vitro Metabolism

Hepatic microsome assays predict:

-

CYP3A4-mediated demethylation: t₁/₂ = 28 min

-

UGT1A1 glucuronidation: Major metabolite (67% abundance)

Acute Toxicity

Preliminary zebrafish embryo testing (96 hpf) indicates:

-

LC₅₀: 18 µM

-

Teratogenicity: Abnormal somitogenesis at ≥10 µM

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume